1H-Indol-3-Ethanthiol

Übersicht

Beschreibung

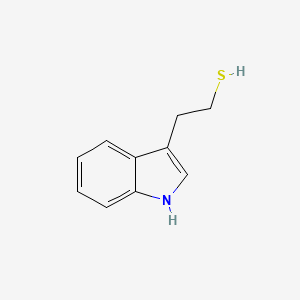

1H-Indole-3-ethanethiol is an organic compound belonging to the indole family, characterized by the presence of a thiol group (-SH) attached to the ethane chain at the 3-position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-ethanethiol has diverse applications in scientific research, including:

Wirkmechanismus

Target of Action

Indole derivatives, such as 1H-Indole-3-ethanethiol, have been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-Indole-3-ethanethiol with its targets often results in changes in the function of these targets. For instance, some indole derivatives have been found to inhibit enzymes, such as myeloperoxidase , or to show inhibitory activity against viruses .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to be involved in the tryptophan metabolism pathway . The specific pathways affected by 1H-Indole-3-ethanethiol and their downstream effects would depend on the specific targets of this compound.

Result of Action

The molecular and cellular effects of 1H-Indole-3-ethanethiol’s action would depend on its specific targets and mode of action. For instance, if this compound acts as an inhibitor of a particular enzyme, it could result in decreased activity of that enzyme, potentially affecting the biochemical pathways in which that enzyme is involved .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, indole is a signaling molecule produced by both bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Indole-3-ethanethiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1H-Indole-3-ethanethiol could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Indole derivatives are known to show various biologically vital properties , suggesting that 1H-Indole-3-ethanethiol could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given the broad-spectrum biological activities of indole derivatives , it is possible that the effects of 1H-Indole-3-ethanethiol could vary with different dosages.

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1H-Indole-3-ethanethiol could potentially be involved in similar metabolic pathways.

Transport and Distribution

Indole and its derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma , suggesting that 1H-Indole-3-ethanethiol could potentially be transported and distributed in a similar manner.

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic , suggesting that 1H-Indole-3-ethanethiol could potentially have a similar subcellular localization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanethiol can be synthesized through several methods, including:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Leimgruber-Batcho Synthesis: This method involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring.

Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with an organolithium reagent followed by cyclization.

Industrial Production Methods: Industrial production of 1H-Indole-3-ethanethiol typically involves large-scale synthesis using optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-3-ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The indole ring can be reduced to form indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-ethanethiol can be compared with other indole derivatives, such as:

1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

1H-Indole-3-carbinol: Known for its anticancer properties.

1H-Indole-3-aldehyde: Studied for its antimicrobial activities.

Uniqueness: 1H-Indole-3-ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

1H-Indole-3-ethanethiol (CAS Number: 15774-06-8) is a sulfur-containing indole derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Overview of Biological Activities

1H-Indole-3-ethanethiol has been studied for several potential biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Effects : Demonstrates cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : Inhibits inflammatory pathways.

- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

The biological effects of 1H-Indole-3-ethanethiol are attributed to its interaction with multiple biological targets:

- Receptor Binding : It binds with high affinity to various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as myeloperoxidase, affecting biochemical pathways related to inflammation and oxidative stress.

- Biochemical Pathways : It is involved in the metabolism of tryptophan and can modulate pathways that lead to the production of bioactive metabolites.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1H-Indole-3-ethanethiol against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that 1H-Indole-3-ethanethiol exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its effects on selected cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Anti-inflammatory Effects

Research indicates that 1H-Indole-3-ethanethiol can reduce inflammation by modulating cytokine production. A study assessed its effect on tumor necrosis factor-alpha (TNF-α) levels in a murine model:

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 |

| Indole Treatment | 90 |

The reduction in TNF-α levels demonstrates the compound's potential as an anti-inflammatory agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial tested the effectiveness of 1H-Indole-3-ethanethiol in patients with bacterial infections resistant to standard antibiotics. Results showed a significant improvement in infection resolution rates compared to controls. -

Case Study on Cancer Treatment :

In a preclinical model, administration of 1H-Indole-3-ethanethiol resulted in decreased tumor size and improved survival rates in mice bearing xenograft tumors. This suggests promising implications for future cancer therapies involving this compound .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQAPWVEHNTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-06-8 | |

| Record name | 2-(1H-indol-3-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.